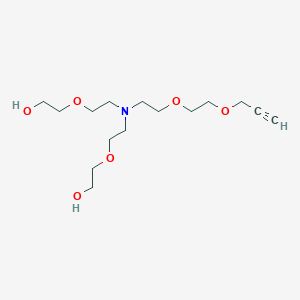

Propargyl-PEG2-N-bis(PEG2)

Description

Properties

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYALILPHJRBSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCO)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a heterotrifunctional chemical linker, is a valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a central tertiary amine branching into a propargyl-terminated polyethylene glycol (PEG) arm and two hydroxyl-terminated PEG arms, offers a versatile platform for the synthesis of complex molecular constructs. The propargyl group allows for highly specific and efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Simultaneously, the two primary alcohol functionalities provide avenues for the attachment of additional molecules through esterification, etherification, or other hydroxyl-based chemistries. The inherent PEGylated nature of the linker enhances aqueous solubility and biocompatibility of the resulting conjugates. This guide provides a comprehensive overview of the physicochemical properties, key reactions, and experimental protocols related to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a well-defined, branched PEG derivative. Its structure allows for precise control over the spatial arrangement of conjugated molecules. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

| Property | Value | Source(s) |

| Chemical Name | 2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | [1] |

| CAS Number | 2100306-62-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₉NO₆ | [2][4] |

| Molecular Weight | 319.39 g/mol | [2][4] |

| Purity | ≥95% | [1][3] |

| Appearance | Typically exists as a solid at room temperature. | [5] |

| Solubility | May dissolve in DMSO, H₂O, Ethanol, or DMF. | [5] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

| SMILES | OCCOCCN(CCOCCO)CCOCCOCC#C | [1][2] |

| InChI Key | SYALILPHJRBSKH-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol). Key expected spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

| Technique | Functional Group | Bond Vibration/Chemical Shift | Characteristic Frequency/Signal | Source(s) |

| Infrared (IR) Spectroscopy | Alcohol | O-H stretch | 3200 - 3500 cm⁻¹ (Broad, Strong) | [1] |

| Alkane | C-H stretch | 2850 - 2950 cm⁻¹ (Medium to Strong) | [1] | |

| Alkyne | C≡C stretch | ~2130 cm⁻¹ (Sharp, Weak) | [1] | |

| Ether | C-O-C stretch | ~1100 cm⁻¹ (Strong, Broad) | [1] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 ppm (Broad Singlet/Multiplet) | |

| Propargyl Group | -CH₂-C≡C-H | ~4.2-4.7 ppm | ||

| Propargyl Group | -C≡C-H | ~2.5 ppm (Triplet) |

Experimental Protocols

The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for a variety of conjugation strategies. The following sections provide detailed experimental protocols for the key reactions involving its functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargyl Group

This protocol describes a general procedure for the "click" reaction between the terminal alkyne of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and an azide-functionalized molecule.

Materials:

-

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

-

Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or appropriate organic solvent (e.g., DMSO, DMF)

-

Nitrogen or Argon gas source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in the chosen solvent.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, add the desired amount of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) from its stock solution.

-

Add the azide-containing molecule, typically in a 1:1 to 1.2:1 molar ratio relative to the alkyne.

-

If using THPTA, add it to the reaction mixture at a concentration of 2-5 equivalents relative to CuSO₄.

-

Add the CuSO₄ stock solution to the reaction mixture. The final concentration of copper can range from 50 µM to 1 mM, depending on the scale and nature of the reactants.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

-

Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or NMR.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials.

-

For small molecules, purification can be achieved by column chromatography on silica gel.

-

For biomolecules, purification may involve size-exclusion chromatography, dialysis, or affinity chromatography.

-

Caption: Workflow for the CuAAC "click" reaction.

Esterification of the Alcohol Groups

This protocol provides a general method for the esterification of the terminal hydroxyl groups of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) with a carboxylic acid.

Materials:

-

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

-

Carboxylic acid of interest

-

Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (e.g., EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in anhydrous DCM.

-

Add the carboxylic acid (2-2.5 equivalents relative to the alcohol) to the solution.

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

-

Coupling Agent Addition:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (2.2-2.6 equivalents) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

-

Caption: Workflow for the esterification of the alcohol groups.

Applications in PROTAC Development

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This molecule recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for the attachment of the target protein ligand and the E3 ligase ligand to different arms of the linker, providing precise control over the spatial orientation of the two ligands. For example, the propargyl group can be used to attach one ligand via click chemistry, while the two alcohol groups can be functionalized to attach the second ligand. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing their biological activity.

Caption: PROTAC synthesis using the trifunctional linker.

Safety and Handling

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) should be handled by personnel trained in chemical laboratory safety procedures.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term storage.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its unique trifunctional nature, combined with the beneficial properties of PEG, enables the construction of complex, well-defined molecular architectures. This guide has provided a detailed overview of its properties, experimental protocols for its key reactions, and its application in the rapidly advancing field of PROTAC development. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the utility of this and similar multi-arm linkers is expected to expand significantly.

References

- 1. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. N-(Propargyl-peg2)-n-bis(peg1-alcohol) [myskinrecipes.com]

- 4. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 [chemicalbook.com]

- 5. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | branched alkyne PEG Linker | CAS# 2100306-62-3 | 美国InvivoChem [invivochem.cn]

- 6. broadpharm.com [broadpharm.com]

- 7. N-(alcohol-PEG2)-N-bis(PEG2-propargyl) | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a versatile trifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a branched, heterobifunctional molecule featuring a central nitrogen atom. This central atom is attached to three distinct arms: one propargyl-terminated polyethylene glycol (PEG) chain and two hydroxyl-terminated PEG chains. This unique architecture provides three orthogonal points for conjugation, making it a valuable tool for constructing complex molecular architectures.

The propargyl group, with its terminal alkyne, is primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] The two primary alcohol groups offer versatile handles for further functionalization, such as esterification or etherification, allowing for the attachment of a wide range of molecules including drugs, imaging agents, or targeting ligands. The polyethylene glycol (PEG) backbone enhances the hydrophilicity and biocompatibility of the molecule and its conjugates, which can improve solubility and in vivo pharmacokinetic properties.[2]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).

| Property | Value |

| CAS Number | 2100306-62-3 |

| Molecular Formula | C15H29NO6 |

| Molecular Weight | 319.4 g/mol |

| Purity | Typically ≥95% |

| Appearance | Please refer to supplier's certificate of analysis |

| Solubility | Soluble in water, DMSO, and other polar organic solvents |

| SMILES | OCCOCCN(CCOCCO)CCOCCOCC#C |

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (predicted) | ~4.2 ppm (t, -CH₂-C≡CH), ~3.6 ppm (m, PEG backbone), ~2.4 ppm (t, -C≡CH) |

| ¹³C NMR (predicted) | ~80 ppm (-C≡CH), ~70 ppm (PEG backbone), ~58 ppm (-CH₂-N) |

| FT-IR | ~3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1100 cm⁻¹ (C-O stretch) |

Applications in Bioconjugation and Drug Development

The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) makes it a powerful tool for a variety of applications in biomedical research and drug development.

PROTACs and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.[4][5] N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is an ideal scaffold for PROTAC synthesis.[1] The propargyl group can be used to attach the E3 ligase ligand via click chemistry, while the two hydroxyl groups can be functionalized to attach the target protein ligand.[2]

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. The branched structure of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.

Targeted Drug Delivery and Nanoparticle Functionalization

The hydrophilic PEG chains of this linker can be used to functionalize the surface of nanoparticles, liposomes, or other drug delivery systems. This PEGylation can improve the stability of the delivery vehicle, prolong its circulation time, and reduce immunogenicity.[2] The propargyl and hydroxyl groups provide handles for attaching targeting ligands (e.g., antibodies, peptides) and therapeutic payloads, creating a multifunctional and targeted drug delivery system.[6][7]

Experimental Protocols

The following are representative experimental protocols for the key reactions involving N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to the propargyl group of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).

Materials:

-

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

-

Azide-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

Procedure:

-

Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and the azide-functionalized molecule in PBS or an appropriate buffer.

-

Prepare a fresh stock solution of sodium ascorbate in degassed water.

-

Prepare a premixed solution of CuSO₄ and THPTA in degassed water. The ligand-to-copper ratio should be approximately 5:1.

-

To the reaction mixture containing the alkyne and azide, add the CuSO₄/THPTA solution to a final copper concentration of 100-250 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Once the reaction is complete, it can be quenched by the addition of EDTA.

-

Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography, affinity chromatography).

Esterification of Hydroxyl Groups

This protocol provides a general method for attaching a carboxylic acid-containing molecule to the hydroxyl groups of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).

Materials:

-

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

-

Carboxylic acid-containing molecule (e.g., drug, fluorescent dye)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and the carboxylic acid-containing molecule in anhydrous DCM.

-

Add DMAP (catalytic amount) to the solution.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant biological pathway where conjugates of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) could be applied.

Caption: A representative workflow for the synthesis of a PROTAC molecule.

Caption: The mechanism of action for a PROTAC, inducing targeted protein degradation.

Caption: Targeted delivery and mechanism of action of an Antibody-Drug Conjugate.

References

- 1. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)_2100306-62-3_新研博美 [xinyanbm.com]

- 2. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. precisepeg.com [precisepeg.com]

- 6. N-(Propargyl-PEG2)-N-Bis(PEG1-Alcohol) - CD Bioparticles [cd-bioparticles.net]

- 7. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways for creating trifunctional polyethylene glycol (PEG) linkers. These versatile molecules are critical components in advanced bioconjugation, enabling the precise assembly of complex constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticle systems. We will delve into core synthesis strategies, key chemical transformations, detailed experimental protocols, and methods for purification and characterization.

Introduction to Trifunctional PEG Linkers

Trifunctional PEG linkers are polymers containing three distinct reactive functional groups. Typically, they feature a general structure where one end of the PEG chain is modified with one functional group, while the other end incorporates a branched structure presenting two different functional groups.[1] This architecture is invaluable for modular drug design, allowing for the orthogonal conjugation of three different molecules—for example, a targeting ligand (like an antibody), a therapeutic payload (a small molecule drug), and an imaging agent or solubility modifier.

The utility of these linkers hinges on orthogonal chemistry , a set of highly specific and efficient reactions that proceed in the presence of other functional groups without side reactions.[2] Common orthogonal reactions employed include copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively), inverse-electron-demand Diels-Alder reactions, and thiol-Michael additions.[2][3][4]

Core Synthesis Strategies

The synthesis of trifunctional PEG linkers can be approached through several strategic pathways. The choice of strategy often depends on the desired functional groups, the length of the PEG chain, and the availability of starting materials.

Strategy 1: Desymmetrization of Homobifunctional PEGs

A prevalent and versatile method begins with a commercially available, symmetrical PEG diol (HO-PEG-OH). The strategy involves sequentially modifying each hydroxyl terminus.[5]

-

Monofunctionalization : The first step is the selective reaction of one hydroxyl group, leaving the other intact. A common method is the Williamson ether synthesis using propargyl bromide and a sub-stoichiometric amount of a strong base like sodium hydride (NaH) to install an alkyne group.[5]

-

Activation of the Second Terminus : The remaining hydroxyl group is then activated for subsequent nucleophilic substitution. This is typically achieved by converting it into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), using mesyl chloride or tosyl chloride, respectively.[5]

-

Introduction of the Second Functionality : The activated terminus (e.g., PEG-OMs) can then be reacted with a nucleophile to introduce the second functional group. For example, reacting with sodium azide (NaN₃) yields an azide-terminated PEG.[5][6]

-

Derivatization to a Trifunctional Linker : The initial functional group (e.g., the alkyne) can be part of a precursor that contains two other masked functionalities, or one of the ends can be coupled to a branched core that introduces two new functional groups.

Strategy 2: Convergent Synthesis from a Central Core

An alternative approach involves building the linker by coupling functionalized PEG arms to a central trifunctional molecule.[7][8] For instance, a molecule with three distinct handles (e.g., a protected lysine derivative with distinct protecting groups on its two amines and one carboxylic acid) can serve as an anchor point. PEG chains with complementary reactive groups are then synthesized separately and subsequently attached to the core. This method offers excellent control over the final structure and purity. A reported convergent pathway provides access to trifunctional oligoethyleneglycol-amine (OEG-amine) linkers by applying the reductive coupling of a primary azide to bifunctional OEG-azide precursors.[7][8]

Key Chemical Transformations and Experimental Protocols

This section provides detailed protocols for introducing the most common functional groups onto a PEG backbone.

Protocol 1: Synthesis of Alkyne-PEG-OH from PEG-Diol

This protocol is adapted from methodologies described for the desymmetrization of oligo(ethylene glycol)s.[5]

Objective: To synthesize a monofunctional PEG with a terminal alkyne group and a terminal hydroxyl group.

Materials:

-

Tetra(ethylene glycol) (OH-PEG₄-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% w/w in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

3% Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add NaH (1.0 eq) to a solution of OH-PEG₄-OH (3.0 eq) in anhydrous THF at 0 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add a solution of propargyl bromide (1.0 eq) in THF dropwise over 1 hour using a syringe pump.

-

Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional 15 hours.

-

Cool the reaction mixture and quench with 3% HCl.

-

Remove the THF by rotary evaporation.

-

Extract the crude product from the aqueous layer with DCM.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product as a colorless oil.

-

Purify the product (Alkyne-PEG₄-OH) using silica gel column chromatography.

| Reactant | Equivalents | Purpose | Typical Yield |

| OH-PEG-OH | 3.0 | Starting Material | 37-69%[5] |

| NaH | 1.0 | Deprotonation of -OH | |

| Propargyl Bromide | 1.0 | Alkylation Agent |

Table 1: Reaction summary for the synthesis of Alkyne-PEG-OH.

Protocol 2: Synthesis of Alkyne-PEG-Azide from Alkyne-PEG-OH

Objective: To convert the terminal hydroxyl of Alkyne-PEG-OH into an azide group.

Part A: Mesylation of Alkyne-PEG-OH

-

Dissolve Alkyne-PEG-OH (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add mesyl chloride (MsCl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3.5 hours.

-

Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield Alkyne-PEG-OMs. This intermediate is often used without further purification.

Part B: Azidation

-

Dissolve the crude Alkyne-PEG-OMs (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 5.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product, Alkyne-PEG-Azide, by column chromatography.

| Reaction Step | Key Reagents | Purpose | Typical Yield |

| Mesylation | MsCl, Et₃N | Activate terminal -OH | >95% (crude)[5] |

| Azidation | NaN₃ | Nucleophilic substitution | High yield |

Table 2: Reaction summary for the synthesis of Alkyne-PEG-Azide.

Protocol 3: Synthesis of Amine-PEG-Thiol (Heterobifunctional)

This protocol describes the synthesis of an amine- and thiol-terminated PEG, which can be a precursor to a trifunctional linker. The synthesis starts from a mesylated PEG.[6]

Objective: To create a PEG linker with orthogonal amine and thiol functionalities.

Procedure:

-

Azide Introduction: React monomesyl-PEG-OH with sodium azide to form Azide-PEG-OH.[6]

-

Second Terminus Activation: Activate the remaining hydroxyl group of Azide-PEG-OH by tosylation (using tosyl chloride) to yield Azide-PEG-OTs.

-

Thiol Introduction: React Azide-PEG-OTs with sodium hydrosulfide (NaSH) or potassium thioacetate followed by hydrolysis to introduce the thiol group, yielding Azide-PEG-SH.[6]

-

Amine Formation: Reduce the azide group to an amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (H₂/Pd-C) to obtain the final Amine-PEG-SH.[6]

Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality and reactivity of the synthesized linkers.

-

Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice for purifying PEG linkers.[9] It allows for the separation of the desired product from starting materials and by-products based on hydrophobicity.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of protons corresponding to the functional groups and the PEG backbone, and to determine the degree of functionalization.[10] For example, a successful azidation is confirmed by a characteristic triplet at ~ δ 3.1 ppm for the -CH₂- adjacent to the azide.[5]

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the final product, providing definitive evidence of a successful synthesis.[9]

-

Conclusion

The synthesis of trifunctional PEG linkers is a multi-step process that requires careful control over reaction conditions to achieve selective functionalization. By employing strategies like desymmetrization and leveraging a toolbox of robust chemical transformations, researchers can create custom linkers tailored for specific applications in drug delivery and bioconjugation. The protocols and data presented in this guide offer a solid foundation for the successful design and synthesis of these powerful molecular tools.

References

- 1. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 2. researchgate.net [researchgate.net]

- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) for Advanced Drug Development

CAS Number: 2100306-62-3

This technical guide provides a comprehensive overview of the trifunctional PEG linker, N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), for researchers, scientists, and drug development professionals. This document outlines its chemical properties, core applications in bioconjugation and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols and workflow visualizations.

Core Concepts and Properties

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a branched, multi-arm polyethylene glycol (PEG) derivative that serves as a versatile linker in the construction of complex biomolecular conjugates. Its unique trifunctional structure, featuring a terminal alkyne and two primary alcohol groups, allows for the sequential and orthogonal attachment of different molecular entities.

The PEG backbone enhances the aqueous solubility and biocompatibility of the resulting conjugates, a critical factor in drug development for improving pharmacokinetic profiles.[1][2]

Physicochemical Properties

The key physicochemical properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) are summarized in the table below.

| Property | Value |

| CAS Number | 2100306-62-3 |

| Molecular Formula | C₁₅H₂₉NO₆ |

| Molecular Weight | 319.39 g/mol |

| Purity | Typically ≥95% |

| Appearance | Pale yellow to yellow oil |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | -20°C, sealed, dry |

Functional Group Analysis

The utility of this linker is derived from its three distinct functional groups, each with a specific role in chemical synthesis.

| Functional Group | Chemical Structure | Role in the Compound |

| Propargyl Group | -CH₂-C≡CH | Enables highly specific "click" reactions, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugation with azide-functionalized molecules. |

| Alcohol Groups (x2) | -OH | Provide sites for further modification or conjugation, for example, through esterification or etherification with drugs, imaging agents, or other biomolecules. |

| Branched PEG Core | -(CH₂CH₂O)n- | Enhances hydrophilicity, biocompatibility, and provides a flexible spacer to properly orient the conjugated molecules. |

Applications in Drug Development

The primary application of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is in the development of complex therapeutic and diagnostic agents, most notably in the field of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and E3 ligase ligands, which is critical for the formation of a stable and productive ternary complex.[1][3]

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is an ideal scaffold for PROTAC synthesis due to its branched nature. This allows for the attachment of a POI ligand and an E3 ligase ligand, with the third functional group available for further modification, such as the attachment of a solubilizing group or an imaging agent. PEG linkers, in particular, are widely used in PROTAC design to improve solubility and cell permeability.[1][2][5]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-containing molecule to the propargyl group of the linker.

Materials:

-

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in buffer.

-

Add N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) to a final concentration of 1.2 equivalents relative to the azide.

-

In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

-

The reaction progress can be monitored by LC-MS or TLC.

-

-

Purification:

-

Upon completion, the product can be purified by a suitable method such as HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

-

Esterification of Alcohol Groups

This protocol outlines the conjugation of a carboxylic acid-containing molecule to the primary alcohol groups of the linker.

Materials:

-

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugate from the previous step

-

Carboxylic acid-functionalized molecule (e.g., a drug)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

-

Reaction Setup:

-

Dissolve the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugate in anhydrous DCM.

-

Add the carboxylic acid-functionalized molecule (2.2 equivalents) and DMAP (0.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add DCC (2.2 equivalents) portion-wise.

-

-

Reaction Conditions:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).

Synthesis of a Heterotrifunctional Molecule

Caption: Sequential conjugation workflow for creating a heterotrifunctional molecule.

Solid-Phase PROTAC Synthesis Workflow

This diagram illustrates a conceptual workflow for the solid-phase synthesis of a PROTAC, a technique that can improve purification and handling.[4]

Caption: Conceptual workflow for solid-phase PROTAC synthesis.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a powerful and versatile tool for the construction of complex bioconjugates. Its trifunctional nature, combined with the beneficial properties of the PEG backbone, makes it particularly well-suited for the development of next-generation therapeutics such as PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this valuable linker into their drug discovery and development programs.

References

- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Role of propargyl groups in copper-catalyzed click chemistry

An In-depth Technical Guide on the Core Role of Propargyl Groups in Copper-Catalyzed Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized molecular science by offering a highly efficient, specific, and reliable method for covalently linking molecules.[1][2][3] At the heart of this powerful transformation lies the reaction between a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, rapidly and selectively forms a stable 1,4-disubstituted 1,2,3-triazole.

The propargyl group (a prop-2-yn-1-yl moiety) is arguably the most common and versatile functional handle used to introduce the requisite terminal alkyne into a molecular scaffold.[4][5][6] Its prevalence stems from its ideal combination of high reactivity in the CuAAC reaction, relative stability, and the ease with which it can be installed onto a wide range of molecules, including small organic compounds, peptides, proteins, and nucleic acids.[1][4][7] This guide provides a detailed technical overview of the central role the propargyl group plays in the mechanism, kinetics, and broad applications of copper-catalyzed click chemistry.

The Propargyl Group: The Active Alkyne Component

The key to the propargyl group's function is its terminal carbon-carbon triple bond (alkyne) with an acidic proton. This terminal proton is crucial for the initial activation step in the catalytic cycle. The propargyl group's small size and linear geometry generally minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner.[8]

Propargyl groups are typically introduced into molecules through nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or through reactions with propargyl alcohol.[4][5][9][10] This straightforward functionalization makes it an exceptionally practical tool for preparing substrates for click chemistry.[4]

The Reaction Mechanism: Activating the Propargyl Alkyne

The CuAAC reaction proceeds through a multi-step catalytic cycle, where the copper(I) ion plays a pivotal role in activating the propargyl group's terminal alkyne, dramatically accelerating the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction.[11]

The accepted mechanism involves the following key stages:

-

Copper-Acetylide Formation: The catalytic cycle begins with the coordination of the Cu(I) ion to the alkyne of the propargyl group. In the presence of a base (or through the basicity of the solvent/ligands), the terminal alkyne proton is removed to form a highly nucleophilic copper(I)-acetylide intermediate. This is the critical activation step.[12]

-

Azide Coordination & Cycloaddition: The azide reactant then coordinates to the copper center. Mechanistic studies, including kinetic and computational analyses, suggest the involvement of a dinuclear (two-copper) intermediate, where one copper atom binds the acetylide while the other activates the azide.[12][13] This coordination facilitates the cycloaddition, leading to the formation of a six-membered copper-containing metallacycle.

-

Product Release: This intermediate is unstable and rapidly undergoes rearrangement and protonolysis (acquiring a proton from the solvent) to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[12]

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Reactivity and Catalytic Efficiency

The choice of alkyne and the catalytic system significantly impacts the efficiency of the CuAAC reaction. Propargyl groups consistently demonstrate excellent performance, offering a superb balance of reactivity and ease of use.[14]

Table 1: Relative Reactivity of Terminal Alkynes in CuAAC

This table compares the reaction conversion of various alkynes under typical bioconjugation conditions, highlighting the strong performance of propargyl derivatives. Electron-withdrawing groups, as in propiolamides, can slightly increase reactivity.

| Alkyne Substrate | Functional Group Type | % Conversion (30 min, 10 µM Cu⁺) | Notes |

| Propargyl alcohol | Propargylic | ~90% | Standard, highly reactive, and cost-effective.[14] |

| Propargyl ether | Propargylic | ~85-90% | Excellent reactivity, common in bioconjugation. |

| Propargyl amide | Propargylic | ~90% | High reactivity, comparable to other propargyl groups.[14] |

| Phenylacetylene | Aryl alkyne | ~80% | Slightly less reactive than propargyl groups. |

| Propiolamide | Electron-activated | >95% | Marginally more reactive but can be prone to side reactions.[14] |

| Tertiary propargyl carbamate | Propargylic | Low | Unsuitable for CuAAC; prone to copper-induced fragmentation.[14] |

Data adapted from comparative studies under standardized ligand-accelerated conditions.[14]

Table 2: Influence of Catalyst System on CuAAC with a Propargyl Substrate

The efficiency of the click reaction depends heavily on the copper source and the presence of accelerating ligands, which stabilize the Cu(I) oxidation state and prevent side reactions.

| Copper Source | Ligand | Reducing Agent | Typical Reaction Time | Yield |

| CuSO₄·5H₂O | None | Sodium Ascorbate | 1-24 hours | Good to Excellent |

| CuI | None | None | 1-12 hours | Good to Excellent |

| CuSO₄·5H₂O | THPTA | Sodium Ascorbate | 15-60 minutes | Excellent |

| CuBr | TBTA | None | 30-90 minutes | Excellent |

| Metallic Copper | None | None | 6-24 hours | Variable |

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugations.[15] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is used in organic solvents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are two standard protocols for performing CuAAC reactions with propargyl-functionalized substrates.

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is suitable for coupling small organic molecules in a standard laboratory setting.

Reagents & Materials:

-

Propargyl-functionalized substrate (1.0 eq)

-

Azide-functionalized substrate (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.05-0.20 eq)

-

Solvent: 1:1 mixture of tert-butanol and water

-

Round-bottom flask, magnetic stirrer

Methodology:

-

Dissolve the propargyl-containing substrate (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture in a round-bottom flask.

-

In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

-

To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).

-

Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction. A color change may be observed.

-

Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure 1,2,3-triazole.

Protocol 2: Ligand-Accelerated CuAAC for Bioconjugation

This protocol is optimized for labeling sensitive biological molecules like proteins or nucleic acids in an aqueous environment. The use of a ligand like THPTA is critical to protect the biomolecule from oxidative damage and accelerate the reaction.[16][17]

Reagents & Materials:

-

Propargyl-labeled biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-labeled cargo (e.g., fluorescent dye) (5-20 eq)

-

Catalyst Premix:

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50-100 mM in water)[15]

-

-

Sodium ascorbate stock solution (freshly prepared, 100 mM in water)

-

Microcentrifuge tubes or similar reaction vessels

Methodology:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the propargyl-labeled biomolecule solution with the azide-labeled cargo.

-

Prepare the Catalyst Premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand).[17] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[17] Let this mixture stand for 1-2 minutes.

-

Add the Catalyst Premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[16]

-

Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.

-

The reaction can be quenched by adding EDTA to chelate the copper.

-

Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Applications in Drug Development and Chemical Biology

The reliability of clicking a propargyl group to an azide has made it an indispensable tool for modern drug discovery and chemical biology.

Target Identification and Validation

A primary challenge in drug development is identifying the cellular targets of a bioactive compound. Activity-Based Protein Profiling (ABPP) leverages click chemistry for this purpose. A drug candidate is synthesized with a minimally-perturbing propargyl group. This probe is introduced to cells or cell lysates, where it binds to its protein targets. The entire proteome is then treated with an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). The CuAAC reaction covalently links the reporter tag only to the proteins that have been bound by the propargylated probe, allowing for their identification by mass spectrometry or visualization by gel electrophoresis.[18][19]

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a propargyl probe.

Diversity-Oriented Library Synthesis

In lead optimization, generating a large library of analogues of a hit compound is essential. By creating a core molecular scaffold containing a propargyl group, medicinal chemists can rapidly synthesize hundreds or thousands of derivatives by reacting it with a diverse collection of azide-containing building blocks.[20] This modular approach significantly accelerates the Structure-Activity Relationship (SAR) studies needed to improve potency and selectivity.

Conclusion

The propargyl group is a cornerstone of copper-catalyzed click chemistry, serving as a robust, reliable, and versatile alkyne handle. Its central role begins with its activation by copper(I) to form a key acetylide intermediate, which then drives the rapid and highly selective cycloaddition with an azide. This reaction's efficiency and orthogonality have cemented its status as an invaluable tool for researchers, scientists, and drug development professionals. From constructing complex molecular architectures and creating vast compound libraries to identifying novel drug targets and labeling sensitive biomolecules, the strategic incorporation of the propargyl group continues to enable profound advancements across the chemical and biological sciences.

References

- 1. Bot Detection [iris-biotech.de]

- 2. labinsights.nl [labinsights.nl]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Detection [iris-biotech.de]

- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. confluore.com [confluore.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis [escholarship.org]

- 19. Click Chemistry for Target Engagement Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Advantage of Branched PEG Linkers in Bioconjugation: A Technical Guide

For researchers, scientists, and drug development professionals, the architecture of a linker in a bioconjugate is a critical determinant of its therapeutic efficacy. While linear polyethylene glycol (PEG) linkers have been a mainstay in the field, branched PEG linkers are emerging as a superior alternative, offering a multitude of advantages that directly translate to improved drug performance. This in-depth technical guide explores the core benefits of employing branched PEG linkers, supported by data, experimental methodologies, and visual representations of key concepts.

Enhanced Physicochemical and Pharmacokinetic Properties

Branched PEG linkers, characterized by multiple PEG arms extending from a central core, confer significant improvements to the physicochemical and pharmacokinetic profiles of bioconjugates compared to their linear counterparts.[][2] These advantages are pivotal in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs).

A primary benefit is the enhanced water solubility of the conjugated molecule.[][3] Many potent therapeutic agents are hydrophobic, limiting their bioavailability. The hydrophilic nature of the branched PEG structure effectively masks this hydrophobicity, improving solubility and formulation stability.[2][4]

Furthermore, the three-dimensional architecture of branched PEGs provides a superior shielding effect .[2] This "stealth" property reduces recognition by the immune system and proteolytic enzymes, leading to several key advantages:

-

Reduced Immunogenicity: The PEG cloud minimizes the potential for an immune response against the bioconjugate.[][5] Studies have shown that branched PEG-modified nanocarriers induce noticeably lower levels of anti-PEG IgM compared to linear PEG-modified carriers, avoiding the accelerated blood clearance (ABC) phenomenon upon repeated injections.[6]

-

Increased Stability: The steric hindrance provided by the branched structure protects the protein or antibody from enzymatic degradation, enhancing its stability in vivo.[7]

-

Prolonged Circulation Half-Life: By evading clearance mechanisms such as opsonization and phagocytosis, bioconjugates with branched PEG linkers exhibit a significantly longer circulation time in the bloodstream.[2][8] This extended half-life increases the probability of the therapeutic reaching its target site.[9]

Superior Payload Capacity and Drug-to-Antibody Ratio (DAR)

In the context of ADCs, achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's properties is a significant challenge. Branched PEG linkers offer a distinct advantage by enabling the attachment of a higher concentration of the cytotoxic payload.[3][10][11] This is because a single conjugation point on the antibody can serve as an anchor for a branched linker carrying multiple drug molecules.[9]

This "multiloading" capability allows for the delivery of a higher concentration of the therapeutic agent to the target cell per antibody binding event, which can enhance the potency of the ADC by 10 to 100-fold in vivo.[9] This is particularly beneficial for less potent toxins that would otherwise require higher conjugation ratios, potentially leading to aggregation and loss of antibody affinity.[4][9]

Impact on Hydrodynamic Radius and Diffusion

The hydrodynamic radius of a bioconjugate is a critical factor influencing its in vivo behavior, particularly its renal clearance. While it was initially thought that the extended in vivo circulation of branched PEG-proteins was due to a greater hydrodynamic volume, some studies have shown no significant difference in the viscosity radii of proteins modified with linear and branched PEGs of the same total molecular weight.[12][13]

However, other research focusing on nanoparticles has demonstrated that high-density branched PEG coatings can significantly increase the diffusion profile of nanoparticles in the extracellular matrix (ECM) and mucus compared to linear PEG-coated nanoparticles of the same molecular weight.[8][14] This enhanced mobility can improve the penetration of the therapeutic into solid tumors and other target tissues.[8]

Quantitative Data Summary

The following tables summarize the key quantitative advantages of branched PEG linkers based on available research.

| Property | Linear PEG Linker | Branched PEG Linker | Key Advantage of Branched PEG |

| Drug-to-Antibody Ratio (DAR) | Lower potential for high DAR without aggregation | Enables higher DAR with improved solubility and stability[3][11] | Increased therapeutic payload per antibody.[9][10] |

| In Vivo Potency | Standard | Can be enhanced 10 to 100-fold[9] | Higher efficacy at lower doses. |

| Immunogenicity (Anti-PEG IgM) | Can induce significant levels | Induces noticeably lower levels[6] | Avoidance of accelerated blood clearance.[6] |

| Nanoparticle Diffusion in ECM | Standard mobility | Increased diffusion coefficient[8][14] | Enhanced tissue penetration.[8] |

| Conformational Stability | Provides stabilization | Superior stabilization effect[7] | Increased resistance to degradation.[7] |

Experimental Protocols

General Protocol for Bioconjugation with Branched PEG Linkers

This protocol outlines a general workflow for conjugating a branched PEG linker to a protein (e.g., an antibody). Specific reaction conditions will vary depending on the reactive groups on the PEG linker and the protein.

-

Protein Preparation:

-

Buffer exchange the protein into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Adjust the protein concentration to the desired level (typically 1-10 mg/mL).

-

-

PEG Linker Preparation:

-

Dissolve the branched PEG linker with a reactive functional group (e.g., NHS ester for reaction with amines, maleimide for reaction with thiols) in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add the dissolved PEG linker to the protein solution at a specific molar excess.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours or overnight) with gentle mixing.

-

-

Quenching the Reaction:

-

If necessary, add a quenching reagent to stop the reaction (e.g., Tris buffer for NHS ester reactions).

-

-

Purification of the Conjugate:

-

Remove unreacted PEG linker and other impurities using techniques such as:

-

-

Characterization of the Conjugate:

-

SDS-PAGE: To visualize the increase in molecular weight after PEGylation.[12]

-

Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the conjugate and determine the DAR.[16]

-

NMR Spectroscopy: To characterize the structure of the PEG linker and its derivatives.[16]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic radius.[14]

-

Visualizing Key Concepts

Logical Relationship: Advantages of Branched PEG Architecture

Caption: Logical flow from the branched PEG structure to its key bioconjugation advantages.

Experimental Workflow: Branched PEG Bioconjugation and Characterization

Caption: A typical experimental workflow for creating and analyzing branched PEG bioconjugates.

Signaling Pathway: General Mechanism of ADC Action

Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC) utilizing a branched PEG linker.

Conclusion

The adoption of branched PEG linkers in bioconjugation represents a significant step forward in drug development. Their unique architecture provides a powerful toolkit to overcome many of the challenges associated with delivering sensitive and complex therapeutic molecules. From enhancing solubility and stability to increasing payload capacity and improving pharmacokinetics, branched PEGs offer a clear advantage over their linear counterparts. As research continues to uncover the nuanced relationships between linker structure and biological activity, the strategic implementation of branched PEG linkers will undoubtedly play a crucial role in the creation of more effective and safer biotherapeutics.

References

- 2. precisepeg.com [precisepeg.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adcreview.com [adcreview.com]

- 10. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 11. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 12. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Double-Edged Sword of PEGylation: An In-depth Technical Guide to Solubility and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

The advent of PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has revolutionized the pharmaceutical industry. This powerful technique offers the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, from small molecules to large biologics and nanoparticles. The primary benefits driving its widespread adoption are enhanced aqueous solubility and improved biocompatibility, leading to increased drug stability, prolonged circulation times, and reduced immunogenicity.[1][2] However, the reality of PEGylation is far more nuanced, presenting a double-edged sword of benefits and potential liabilities. This in-depth technical guide provides a comprehensive overview of the core principles of solubility and biocompatibility of PEGylated compounds, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in navigating this complex landscape.

Enhanced Solubility: A Key Advantage of PEGylation

One of the most significant advantages of PEGylation is its ability to increase the aqueous solubility of hydrophobic drugs.[2][3] The hydrophilic nature of the ethylene glycol repeating units of the PEG polymer effectively creates a hydration shell around the conjugated molecule, increasing its affinity for aqueous environments.[4] This enhanced solubility is crucial for parenteral drug administration and can lead to improved bioavailability.[1][3]

The extent of solubility enhancement is dependent on several factors, including the molecular weight of the PEG, the degree of PEGylation, and the intrinsic properties of the parent molecule.[5]

Table 1: Quantitative Analysis of Solubility Enhancement by PEGylation

| Drug | Carrier | Drug:Carrier Ratio (w/w) | Solubility Enhancement (fold) | Reference |

| Rebamipide | PEG 6000 | 1:15 | >2.5 | [6] |

| Rebamipide | TPGS | 1:15 | 36.4 | [6] |

| Simvastatin | PEG 6000 | 1:7 | ~3 | [5] |

| Simvastatin | PEG 12000 | 1:7 | ~3 | [5] |

| Simvastatin | PEG 20000 | 1:7 | >3 | [5] |

| Nimesulide | PEG 4000 | - | 3.2 | [7] |

| Nimesulide | PEG 6000 | - | 3.7 | [7] |

The Complex Landscape of Biocompatibility

While PEG is generally considered biocompatible, its interaction with the biological environment is multifaceted and can trigger a range of responses, from benign to severe. Understanding these interactions is critical for the safe and effective design of PEGylated therapeutics.

Immunogenicity and Hypersensitivity Reactions

Contrary to early assumptions, PEG is not immunologically inert and can elicit both humoral and cellular immune responses.[8] The formation of anti-PEG antibodies, particularly of the IgM and IgG isotypes, has been observed in a significant portion of the population, even in individuals with no prior known exposure to PEGylated drugs.[8] These pre-existing or treatment-induced anti-PEG antibodies can have significant clinical implications, including:

-

Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to PEGylated compounds, leading to their rapid clearance from circulation by the mononuclear phagocyte system, thereby reducing therapeutic efficacy.[8]

-

Hypersensitivity Reactions: The interaction of anti-PEG antibodies with PEGylated drugs can trigger complement activation, leading to complement activation-related pseudoallergy (CARPA).[9][10] This can manifest as a range of symptoms from mild infusion reactions to severe anaphylaxis.[9][11]

The complement system, a key component of the innate immune system, can be activated by PEGylated nanoparticles through three main pathways: the classical, alternative, and lectin pathways.[11][12]

Cytotoxicity

The cytotoxicity of PEGylated compounds is a complex issue influenced by the properties of the parent molecule, the PEG chain length, and the cell type. While PEGylation can reduce the inherent toxicity of some drugs by altering their biodistribution and cellular uptake, the PEG itself is not entirely benign.[13] Studies have shown that PEGylated nanoparticles can induce oxidative stress, leading to cell death.[13]

Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Compounds

| Compound | Cell Line | IC50 (µg/mL) - Non-PEGylated | IC50 (µg/mL) - PEGylated | Reference |

| Ascorbic Acid | MCF-7 | 150.80 ± 26.50 | 23.3 ± 3.73 (in PEG-CS NPs) | [12] |

| Oxaliplatin | MCF-7 | 147.70 ± 63.91 | 17.98 ± 3.99 (in PEG-CS NPs) | [12] |

| Luteolin | SCC25 | - | Reduced by 88% (in PLA-PEG NPs) | [13] |

| Gold Nanoparticles | Fibroblasts | - | High compatibility | [] |

| Gold-Iron Alloy Nanoparticles | Fibroblasts | - | Minimum viability of ~75% at 150 µg/mL | [] |

Experimental Protocols

Accurate and reproducible assessment of the solubility and biocompatibility of PEGylated compounds relies on well-defined experimental protocols.

Solubility Determination

A common method to quantify the enhancement of solubility is through phase solubility studies.

Protocol: Phase Solubility Study

-

Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the PEGylated carrier.

-

Drug Addition: Add an excess amount of the drug to each solution.

-

Equilibration: Shake the suspensions at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Centrifuge the suspensions to pellet the undissolved drug. Collect the supernatant and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the dissolved drug against the concentration of the carrier. The slope of the initial linear portion of the graph can be used to determine the stability constant and the extent of solubility enhancement.

Biocompatibility Assessment

A tiered approach is often employed to evaluate the biocompatibility of PEGylated compounds, starting with in vitro assays and progressing to in vivo studies.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the PEGylated compound and appropriate controls (e.g., non-PEGylated compound, vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol: In Vivo Acute Systemic Toxicity Study (Based on OECD Guidelines)

This study provides information on the potential adverse effects of a single dose of a substance.

-

Animal Selection: Use a suitable animal model (e.g., mice or rats) of a single sex.

-

Dose Administration: Administer the PEGylated compound via the intended clinical route (e.g., intravenous, intraperitoneal) at various dose levels to different groups of animals. Include a control group receiving the vehicle.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Histopathology: For animals that die during the study or are euthanized at the end, collect major organs and tissues for histopathological examination.

-

Data Analysis: Determine the LD50 (median lethal dose) if possible and identify the target organs of toxicity.

Conclusion

PEGylation remains a cornerstone of modern drug delivery, offering significant advantages in improving the solubility and biocompatibility of a wide range of therapeutic agents. However, the immunological and toxicological properties of PEGylated compounds are complex and require careful consideration and thorough evaluation. By understanding the underlying mechanisms of interaction with the biological environment and employing rigorous experimental protocols, researchers can harness the full potential of PEGylation while mitigating its risks, ultimately leading to the development of safer and more effective medicines. This guide provides a foundational framework for researchers to navigate the intricacies of PEGylated compound development, from initial design to preclinical assessment.

References

- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Size-dependent in vivo toxicity of PEG-coated gold nanoparticles | Semantic Scholar [semanticscholar.org]

- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 8. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 9. minded-cofund.eu [minded-cofund.eu]

- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 11. Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 15. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Linkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of three key components: a warhead that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2][3] While the warhead and E3 ligase ligand provide target specificity and degradation machinery recruitment, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[2][3] This in-depth guide focuses on the core of the PROTAC molecule—the heterobifunctional linker—providing a technical overview of its types, design considerations, and the experimental protocols used for its evaluation.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer but an active component that significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and the E3 ligase, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[4][5] Furthermore, the linker's physicochemical properties, such as flexibility, rigidity, and polarity, affect the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[6][7]

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and structural features. The most common types include:

-

Alkyl and Polyethylene Glycol (PEG) Chains: These are the most prevalent linker motifs due to their synthetic accessibility and flexibility.[2] Alkyl chains offer hydrophobicity, while PEG linkers enhance hydrophilicity and solubility.[2][8] The length of these chains can be easily tuned to optimize the distance between the warhead and the E3 ligase ligand.[4]

-